Chemical structure and properties of Ethanone 1-(4-bromophenyl)-2-phenoxy-
Chemical structure and properties of Ethanone 1-(4-bromophenyl)-2-phenoxy-
An In-depth Technical Guide to Ethanone, 1-(4-bromophenyl)-2-phenoxy-
Introduction and Overview
Ethanone, 1-(4-bromophenyl)-2-phenoxy-, also known as 1-(4-bromophenyl)-2-phenoxyethanone, is an aromatic ketone derivative featuring a phenoxy group at the alpha position to the carbonyl. This compound belongs to the class of α-aryloxyacetophenones, a structural motif present in various biologically active molecules and a valuable intermediate in organic synthesis. Its architecture, combining a brominated phenyl ring, a ketone, and an ether linkage, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular structures, including potential pharmaceutical candidates.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Physicochemical Properties
The chemical structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is characterized by a central ethanone core. One carbon of the ethanone is double-bonded to an oxygen (the ketone group) and also bonded to a 4-bromophenyl group. The other carbon is bonded to a phenoxy group.
Key Structural Features:
-
4-Bromophenyl Group: An aromatic ring substituted with a bromine atom at the para position. The bromine atom can act as a leaving group in cross-coupling reactions.
-
Ketone Carbonyl Group: A reactive site for nucleophilic addition and a key feature for its spectroscopic signature.
-
α-Phenoxy Group: An ether linkage that introduces conformational flexibility and influences the electronic properties of the molecule.
A summary of the key physicochemical properties for Ethanone, 1-(4-bromophenyl)-2-phenoxy- and its common precursors are presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value (for Ethanone, 1-(4-bromophenyl)-2-phenoxy-) | Value (for 1-(4-Bromophenyl)ethanone) | Value (for 2-Bromo-1-(4-bromophenyl)ethanone) |
| CAS Number | 36372-16-4 | 99-90-1[1][2][3][4][5] | 99-73-0[6] |
| Molecular Formula | C₁₄H₁₁BrO₂ | C₈H₇BrO[1][3][4][5] | C₈H₆Br₂O[6] |
| Molecular Weight | 291.14 g/mol | 199.04 g/mol [1][3][4][5] | 277.94 g/mol [6] |
| Melting Point | Not available | 108-110 °C[1] | Not available |
| Boiling Point | Not available | 259.9 °C at 760 mmHg[1] | Not available |
| Appearance | Likely a solid at room temperature | White crystalline solid | Not available |
Synthesis and Reactivity
The most common and efficient method for the synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is through a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
The synthesis typically proceeds by reacting 2-bromo-1-(4-bromophenyl)ethanone with phenol in the presence of a base and a suitable solvent. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often preferred for aryl ether synthesis as it is sufficient to deprotonate the phenol to the more nucleophilic phenoxide without promoting significant side reactions.[10] Dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the Sₙ2 reaction.[10]
The general synthetic workflow is depicted below:
Caption: Synthetic workflow for Ethanone, 1-(4-bromophenyl)-2-phenoxy- via Williamson ether synthesis.
Experimental Protocol: Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-
This protocol is a representative procedure for the laboratory-scale synthesis.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethanone, 1-(4-bromophenyl)-2-phenoxy-.
Spectroscopic Profile
The structural features of Ethanone, 1-(4-bromophenyl)-2-phenoxy- give rise to a distinct spectroscopic profile.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 6.8-8.0 ppm. The protons on the 4-bromophenyl ring will likely appear as two doublets due to para-substitution. The protons on the phenoxy group will show a more complex pattern.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl and the phenoxy group, expected to be in the range of δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.
-
Methylene Carbon: A signal for the -CH₂- carbon, expected around δ 70-80 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of an aryl ketone, expected around 1680-1700 cm⁻¹.[12]
-
C-O-C Stretch: Bands corresponding to the ether linkage, typically in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic rings.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (291.14 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.
-
Fragmentation Pattern: Characteristic fragments would include the loss of the phenoxy group, the 4-bromobenzoyl cation, and the 4-bromophenyl cation.[4][13]
The logical relationship between the molecule's functional groups and its expected spectroscopic signals is illustrated below:
Caption: Correlation of functional groups in Ethanone, 1-(4-bromophenyl)-2-phenoxy- with their expected spectroscopic signals.
Biological and Pharmacological Significance
While specific biological activities for Ethanone, 1-(4-bromophenyl)-2-phenoxy- are not extensively documented in publicly available literature, the core acetophenone and phenoxyacetic acid structures are known to be present in a variety of biologically active compounds.[14][15][16]
-
Acetophenone Derivatives: Many natural and synthetic acetophenones exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[15]
-
Phenoxyacetic Acid Derivatives: This class of compounds has been explored for various therapeutic applications, including as herbicides and as agonists for free fatty acid receptors, which are targets for the treatment of type 2 diabetes.[14][16]
-
Chalcone-like Scaffolds: The overall structure can be considered a precursor to chalcone-like molecules, which are known for their diverse biological activities.[17]
The presence of the 4-bromophenyl moiety makes this compound a suitable substrate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery screening. The ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets.
Conclusion
Ethanone, 1-(4-bromophenyl)-2-phenoxy- is a well-defined organic compound with a versatile chemical structure. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The distinct spectroscopic profile of this molecule allows for its unambiguous characterization. While its direct biological applications are yet to be fully explored, its structural motifs are present in numerous pharmacologically active compounds, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical sciences.
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